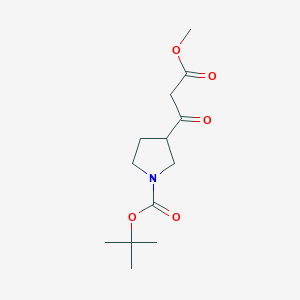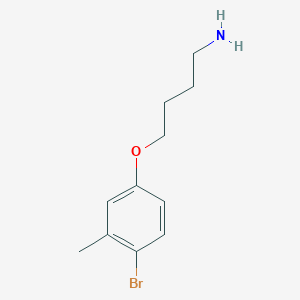![molecular formula C14H11N3O B1407359 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 1246961-03-4](/img/structure/B1407359.png)
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
A study by Paronikyan et al. (2020) describes a one-pot synthesis method for producing 3-amino-2-aryl-1,2,5,6,7,8-hexahydroisoquinolin-1-ones. This method involves the nucleophilic substitution at the pyridine ring's position 1, yielding various pyrimido[4,5-c]isoquinoline derivatives. The study examines the biological properties of these synthesized products, indicating their potential application in scientific research related to biology and chemistry (Paronikyan, Dashyan, & Stepanyan, 2020).
Potential in Medical Research
Research by Bentabed-Ababsa et al. (2010) reveals the synthesis of dipyridopyrimidinones using pyridine nitriles and esters. They found that compounds like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one demonstrated notable antibacterial and antifungal activities. This suggests the potential for such compounds, including those related to 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one, in the development of new antibacterial and antifungal agents (Bentabed-Ababsa et al., 2010).
Applications in Organic Chemistry
In a study by Katritzky et al. (2000), the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines is detailed. This research demonstrates the practical application of 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one derivatives in organic chemistry, specifically in the synthesis of complex heterocyclic compounds (Katritzky, Qiu, Long, He, & Steel, 2000).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through the pyridin-3-yl and isoquinolin-1-one groups, which are common structural motifs in many bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s molecular weight (23726) suggests that it may have good oral bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylamino)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12-6-2-1-4-10(12)8-13(17-14)16-11-5-3-7-15-9-11/h1-9H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKITEYMEDVJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)


